Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-YL)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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Overview
Description
Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a unique structure that includes multiple aromatic rings, nitro groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized by reacting catechol with formaldehyde under acidic conditions.
Nitration: The benzodioxole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Quinoline Ring Formation: The nitrated benzodioxole is reacted with an appropriate aniline derivative to form the quinoline ring through a cyclization reaction.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinoline N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or further nitrated derivatives.
Scientific Research Applications
Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- 2-Methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]phthalazin-2-ium
Uniqueness
Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H22N2O7 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H22N2O7/c1-13-22(25(29)32-2)23(16-10-20-21(34-12-33-20)11-18(16)27(30)31)24-17(26-13)8-15(9-19(24)28)14-6-4-3-5-7-14/h3-7,10-11,15,23,26H,8-9,12H2,1-2H3 |
InChI Key |
NZPHKKVBAAJIFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)OC |
Origin of Product |
United States |
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